N'-(2-Oxo-2H-chromene-3-carboximidoyl)acetohydrazide
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Overview
Description
N’-(2-Oxo-2H-chromene-3-carboximidoyl)acetohydrazide is a compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Oxo-2H-chromene-3-carboximidoyl)acetohydrazide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with hydrazine derivatives. One common method is the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, leading to the formation of the desired hydrazide . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, often using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Oxo-2H-chromene-3-carboximidoyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, hydrazones, and other heterocyclic compounds .
Scientific Research Applications
N’-(2-Oxo-2H-chromene-3-carboximidoyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of fluorescent probes for imaging applications.
Mechanism of Action
The mechanism of action of N’-(2-Oxo-2H-chromene-3-carboximidoyl)acetohydrazide involves its interaction with specific molecular targets. It is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-Oxo-2H-chromene-3-carbonitriles: Known for their biological activities and used in similar applications.
N-(2-Nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Another chromene derivative with distinct biological properties.
Uniqueness
N’-(2-Oxo-2H-chromene-3-carboximidoyl)acetohydrazide stands out due to its unique hydrazide functional group, which imparts specific reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and research tools.
Properties
Molecular Formula |
C12H11N3O3 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
N-[(E)-[amino-(2-oxochromen-3-yl)methylidene]amino]acetamide |
InChI |
InChI=1S/C12H11N3O3/c1-7(16)14-15-11(13)9-6-8-4-2-3-5-10(8)18-12(9)17/h2-6H,1H3,(H2,13,15)(H,14,16) |
InChI Key |
CJNPZJROUDCWCL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N/N=C(\C1=CC2=CC=CC=C2OC1=O)/N |
Canonical SMILES |
CC(=O)NN=C(C1=CC2=CC=CC=C2OC1=O)N |
Origin of Product |
United States |
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